1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring can be introduced via nucleophilic substitution reactions .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features to target specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of certain biological pathways, which is crucial in its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxamide
- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylate
- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid
What sets 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
1-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJDDQIZTYGNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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